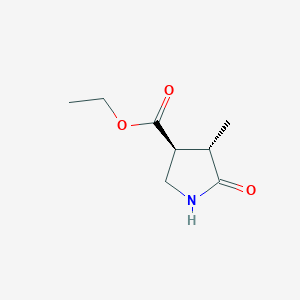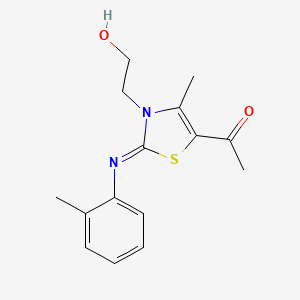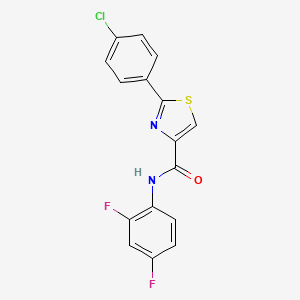
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H9ClF2N2OS and its molecular weight is 350.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer activities. A study highlighted the synthesis and evaluation of thiazole-5-carboxamide derivatives, indicating high anticancer activity against several cell lines. While the exact compound of interest wasn't directly studied, closely related thiazole compounds demonstrated potential in cancer treatment, suggesting a promising area for further investigation into 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide's applications in oncology (Wen-Xi Cai et al., 2016).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been explored for their corrosion inhibition capabilities, especially in protecting metals such as iron. Studies involving density functional theory (DFT) calculations and molecular dynamics simulations suggest these compounds effectively inhibit corrosion, providing a theoretical basis for using similar thiazole derivatives in corrosion protection applications (S. Kaya et al., 2016).
Antimicrobial and Antifungal Properties
Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal that such compounds can serve as potent antimicrobial agents, offering a new avenue for the development of treatments against various bacterial and fungal infections. This suggests potential research applications for this compound in developing new antimicrobial and antifungal agents (Carmen Limban et al., 2011).
Fluorescence and Spectroscopy
Thiazole derivatives have been studied for their spectroscopic properties, including fluorescence. Understanding the absorption and fluorescence spectra of these compounds can lead to applications in material science, such as the development of novel fluorescent materials for bioimaging or sensing technologies (N. R. Patil et al., 2011).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2OS/c17-10-3-1-9(2-4-10)16-21-14(8-23-16)15(22)20-13-6-5-11(18)7-12(13)19/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDFBQIVYOETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(tert-butyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2874168.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)


![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2874176.png)

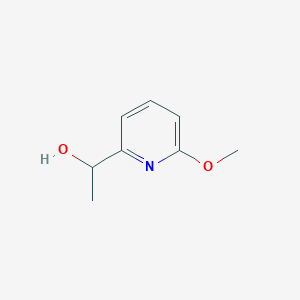
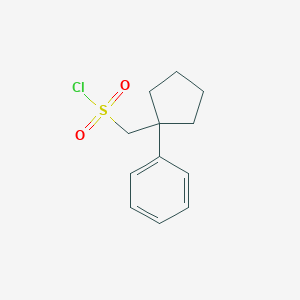
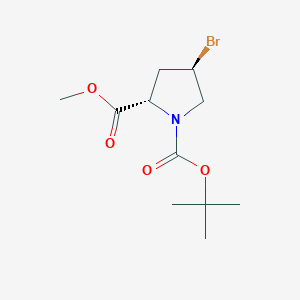
![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
